Synthesis Yield Comparison
The use of 4-pyridylmercaptoacetyl chloride hydrochloride as a direct acylating agent enables a one-step process for preparing (4-pyridylthio)acetic acid, a precursor to cephapirin, with yields of 70–95% [1]. In contrast, a two-step alternative route involving bromoacetyl bromide and 4-mercaptopyridine achieves only approximately 12% overall yield [2].
| Evidence Dimension | Synthetic Yield for Cephapirin Intermediate |
|---|---|
| Target Compound Data | 70–95% yield |
| Comparator Or Baseline | Two-step bromoacetyl bromide/4-mercaptopyridine route: 12% overall yield |
| Quantified Difference | 58–83 percentage point absolute yield increase |
| Conditions | Preparation of (4-pyridylthio)acetic acid; anhydrous organic solvent |
Why This Matters
Superior yield translates directly to lower cost of goods, reduced waste, and improved process mass intensity for commercial cephapirin manufacturing.
- [1] US3644377A. (1972). Process for the preparation of (4-pyridylthio)acetic acid. United States Patent. Lines 42–43, 144–145. View Source
- [2] US3644377A. (1972). Process for the preparation of (4-pyridylthio)acetic acid. United States Patent. Lines 144–145. View Source
